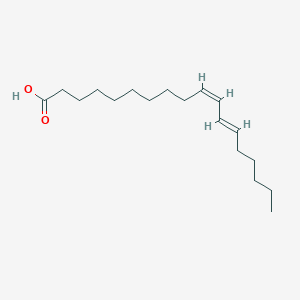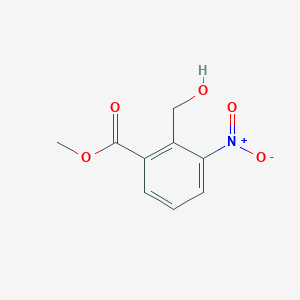
10-cis,12-trans-Linoleic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-cis,12-trans-Linoleic Acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is a type of linoleic acid isomer, characterized by its unique configuration of double bonds at the 10th and 12th carbon positions. This compound is known for its biological activities and is found in various natural sources, including certain plants and animal fats.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-cis,12-trans-Linoleic Acid can be achieved through several methods. One approach involves the use of an enyne-substructure, which allows for the formation of the conjugated double bond system . Another method utilizes the Suzuki cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds . The reaction conditions typically involve palladium catalysts and specific ligands to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant oils. The extraction process includes steps like solvent extraction, purification, and sometimes chemical modification to achieve the desired isomeric form .
Chemical Reactions Analysis
Types of Reactions
10-cis,12-trans-Linoleic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: Halogenation and other substitution reactions can occur at the double bond sites.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophilic reagents.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
10-cis,12-trans-Linoleic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties
Mechanism of Action
The mechanism of action of 10-cis,12-trans-Linoleic Acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. Additionally, it can influence signaling pathways related to inflammation and apoptosis, making it a compound of interest in cancer research .
Comparison with Similar Compounds
10-cis,12-trans-Linoleic Acid can be compared with other similar compounds, such as:
10E,12Z-Octadecadienoic acid: Another isomer with different double bond configuration.
9-Hydroxy-10E,12Z-octadecadienoic acid: Known for its inhibitory effects on fat accumulation.
9-Oxo-10E,12E-octadecadienoic acid: Exhibits cytotoxic activity against certain cancer cells.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of this compound in various research fields .
Properties
IUPAC Name |
(10Z,12E)-octadeca-10,12-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-MUIOLIGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)
![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)
![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)

